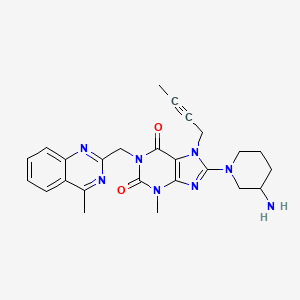

8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Descripción

This compound, commonly referred to by its systematic name, is a purine-2,6-dione derivative with a 3-aminopiperidin-1-yl group at position 8, a but-2-yn-1-yl substituent at position 7, and a 4-methylquinazolin-2-ylmethyl moiety at position 1. It is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily developed for the treatment of type 2 diabetes. Its structure (C₂₅H₂₈N₈O₂, molecular weight 496.55 g/mol) enables high oral bioavailability and prolonged enzymatic inhibition due to strong binding affinity and slow dissociation kinetics . The compound’s therapeutic efficacy arises from its ability to stabilize incretin hormones, enhancing glucose-dependent insulin secretion .

Propiedades

IUPAC Name |

8-(3-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXREWYXXSTFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870375 | |

| Record name | 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Key Reaction Scheme

The synthesis of Compound 1 follows a convergent strategy involving coupling of a purine core with a substituted piperidine moiety. As per the patented method, the process begins with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione (Intermediate A) and (3R)-piperidin-3-amine dihydrochloride (Intermediate B). The reaction proceeds via nucleophilic substitution under basic conditions, facilitated by potassium carbonate and potassium iodide as a catalyst.

Critical Reaction Steps:

-

Coupling Reaction: Intermediate A reacts with Intermediate B in n-butyl acetate at 85–125°C for 4–8 hours.

-

Acid-Base Workup: The crude product is treated with 10% acetic acid to extract the tartrate salt into the aqueous phase, followed by washing with methyl isobutyl ketone and toluene.

-

Free Base Isolation: The aqueous layer is basified with sodium hydroxide, and the free base is extracted into methylene chloride.

-

Tartrate Salt Formation: The free base is recrystallized with D-tartaric acid in methanol to yield the tartrate salt.

-

Final Purification: The tartrate salt is hydrolyzed back to the free base using sodium hydroxide and toluene, followed by solvent distillation and recrystallization.

Reaction Conditions and Optimization

Catalytic System

Potassium iodide (0.01 moles per 0.22 moles of Intermediate A) acts as a phase-transfer catalyst, enhancing the nucleophilic displacement rate by solubilizing the reactants in n-butyl acetate. This reduces reaction time from >12 hours (prior art) to 4–8 hours while improving yield from <40% to 47%.

Solvent Selection

-

Primary Solvent: n-Butyl acetate is chosen for its high boiling point (126°C) and immiscibility with water, enabling efficient reflux and phase separation during workup.

-

Purification Solvents: Methanol and methylene chloride are used for recrystallization and extraction, respectively, due to their polarity and compatibility with the intermediates.

Temperature and pH Control

-

Coupling Step: 85–125°C ensures sufficient energy for bond formation without degrading heat-sensitive groups (e.g., but-2-yn-1-yl).

-

Acid-Base Workup: pH adjustments (10% acetic acid for acidification, 10% NaOH for basification) ensure optimal solubility of intermediates during extraction.

Purification and Isolation Techniques

Tartrate Salt Formation

Recrystallization with D-tartaric acid in methanol at reflux (65–75°C) selectively precipitates the tartrate salt, removing impurities such as unreacted amines and byproducts. The tartrate salt is then hydrolyzed to yield the free base with >99% purity.

Solvent-Driven Crystallization

Final purification involves dissolving the free base in toluene at 45–85°C, followed by cooling to 15–35°C to induce crystallization. This step eliminates residual solvents and inorganic salts.

Yield and Purity Analysis

Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 47% |

| Purity (HPLC) | >99% |

| Reaction Time | 4–8 hours |

| Catalyst Loading | 4.5 mol% KI |

The patented method achieves a 47% yield, a significant improvement over prior multistep syntheses that reported lower yields (30–35%) and longer reaction times (>12 hours).

Impurity Profile

Major impurities include:

-

Unreacted Intermediate A: <0.5% (removed during acid-base workup).

-

Di-substituted Byproducts: <0.2% (eliminated via recrystallization).

Comparative Analysis of Synthetic Approaches

Prior Art Limitations

Earlier routes suffered from:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine and but-2-yn-1-yl moieties.

Reduction: Reduction reactions could target the purine core or the quinazoline moiety.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and quinazoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce fully saturated analogs.

Aplicaciones Científicas De Investigación

DPP-IV Inhibition

One of the most significant applications of this compound is its role as a DPP-IV inhibitor . DPP-IV inhibitors are a class of medications used to treat type 2 diabetes by increasing the levels of incretin hormones, which help regulate glucose metabolism. The compound has been shown to exhibit potent inhibitory activity against DPP-IV, making it a candidate for further development in diabetes management.

Case Studies and Findings

- Potent Inhibition : Research indicates that this compound demonstrates high selectivity and potency against DPP-IV compared to other enzymes. This selectivity is crucial for minimizing side effects and improving therapeutic outcomes in diabetic patients .

- Clinical Trials : The compound has been evaluated in various preclinical studies for its efficacy in lowering blood glucose levels. For instance, studies have indicated significant reductions in fasting plasma glucose levels in animal models treated with this compound .

- Mechanism of Action : The mechanism by which this compound inhibits DPP-IV involves binding to the active site of the enzyme, preventing it from breaking down incretin hormones. This results in prolonged action of these hormones, enhancing insulin secretion and reducing glucagon levels .

Other Potential Applications

In addition to its primary use as a DPP-IV inhibitor, the compound's unique structure may lend itself to exploration in other therapeutic areas:

- Cancer Research : Some studies suggest that compounds with similar structures may exhibit anti-cancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neurological Disorders : There is emerging research into the potential neuroprotective effects of purine derivatives, which could be relevant for conditions such as Alzheimer's disease.

Mecanismo De Acción

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with purine and quinazoline scaffolds can interact with enzymes, receptors, or nucleic acids. The molecular targets and pathways involved could include:

Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

Nucleic acid interaction: Binding to DNA or RNA and affecting transcription or translation processes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of purine-dione derivatives modified with alkyne and heterocyclic substituents. Below is a detailed comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Key Findings from Comparative Studies

Substituent Impact on DPP-4 Affinity: The 3-aminopiperidin-1-yl group and 4-methylquinazolin-2-ylmethyl moiety are critical for nanomolar-level DPP-4 inhibition. Removal of the quinazoline group (as in compound 6) reduces potency by ~8-fold . Bromination at the piperidine ring (compound 35) abolishes DPP-4 inhibition, highlighting the necessity of the primary amine for target engagement .

Pharmacokinetic Optimization: The reference compound’s long half-life (12–24 h) is attributed to strong plasma protein binding and resistance to hepatic metabolism, unlike its hydroxyethylamino analogue (compound 5), which undergoes rapid glucuronidation . Alkyne substituents (e.g., but-2-yn-1-yl) enhance metabolic stability by reducing oxidative degradation .

Therapeutic Selectivity: While most analogues target DPP-4, structural variations like phenolic ethers (compound in ) shift activity toward anticancer pathways, demonstrating scaffold versatility .

Data Tables

Table 1: Structural Comparison of Purine-Dione Derivatives

Table 2: Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | Reference Compound | Compound 35 | Compound 5 | Compound 6 | Compound |

|---|---|---|---|---|---|

| DPP-4 IC₅₀ (nM) | 1 | N/A | 15 | 8 | N/A |

| Oral Bioavailability | >70% | Low | 30% | 10% | <5% |

| Half-Life (h) | 12–24 | 6 | 4–6 | 2–3 | 1–2 |

Research Findings and Clinical Relevance

- Superiority in Diabetes Management : The reference compound (linagliptin) outperforms analogues like compound 5 in duration of action and tolerability, leading to its clinical adoption .

- Synthetic Challenges : Impurities such as compound 6 highlight the need for stringent process control during manufacturing .

- Scaffold Diversification: Structural modifications enable repurposing for oncology, though efficacy in non-diabetic indications remains exploratory .

Actividad Biológica

The compound 8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as a Linagliptin impurity, has gained attention due to its potential biological activities and therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C25H28N8O2

Molecular Weight: 472.54 g/mol

CAS Number: 668270-12-0

IUPAC Name: 8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6-dione

The compound acts primarily as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. By inhibiting DPP-IV, the compound enhances the levels of incretin hormones, leading to increased insulin secretion and decreased glucagon release in a glucose-dependent manner. This mechanism is particularly beneficial in managing type 2 diabetes mellitus.

Antidiabetic Effects

Numerous studies have demonstrated the efficacy of DPP-IV inhibitors in lowering blood glucose levels. For example:

- Clinical Trials: A study involving patients with type 2 diabetes showed that administration of Linagliptin significantly improved glycemic control compared to placebo groups .

- Mechanistic Studies: In vitro assays have indicated that the compound enhances insulin secretion from pancreatic beta cells under hyperglycemic conditions .

Other Pharmacological Activities

In addition to its antidiabetic effects, research indicates potential anti-inflammatory and neuroprotective properties:

- Anti-inflammatory Effects: The compound may reduce inflammatory markers in various models of inflammation, suggesting a role in managing metabolic syndrome .

- Neuroprotective Effects: Preliminary studies indicate that DPP-IV inhibitors can exert neuroprotective effects, potentially benefiting neurodegenerative diseases .

Case Studies

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Alkylation | KCO, DMF, 25°C, 24 h | Introduce propargyl group | Anhydrous DMF, stoichiometric base |

| Amination | Cu(OAc), THF, 75°C, 3 h | Couple 3-aminopiperidine | Argon atmosphere, catalytic Cu loading |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.